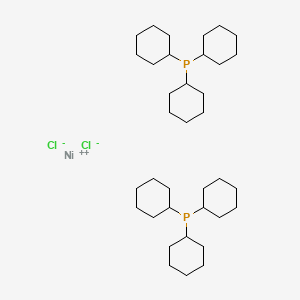

Dichlorobis(tricyclohexylphosphine)nickel(II)

Description

Bis(tricyclohexylphosphine)nickel(II) chloride: is an organometallic compound with the chemical formula C36H66Cl2NiP2 . It is commonly used as a catalyst in various organic synthesis reactions. The compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable reagent in both academic and industrial settings.

Properties

Molecular Formula |

C36H66Cl2NiP2 |

|---|---|

Molecular Weight |

690.5 g/mol |

IUPAC Name |

nickel(2+);tricyclohexylphosphane;dichloride |

InChI |

InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

YOCBOYPGZVFUCQ-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(tricyclohexylphosphine)nickel(II) chloride is typically synthesized by reacting nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction can be performed at room temperature or with slight heating to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of bis(tricyclohexylphosphine)nickel(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(tricyclohexylphosphine)nickel(II) chloride is involved in various types of reactions, including:

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The compound is frequently used in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

Dehydrobrominative Polycondensation: This reaction involves the removal of hydrogen bromide (HBr) to form polymers.

Arylation Reactions: The compound is used to introduce aryl groups into other molecules.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Kumada coupling reactions, which involve the formation of carbon-carbon bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .

Scientific Research Applications

Catalysis

Cross-Coupling Reactions

Dichlorobis(tricyclohexylphosphine)nickel(II) is primarily known for its role as a catalyst in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Coupling : This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitated by the nickel complex. Studies have shown that this compound exhibits high efficiency and selectivity in producing biaryls and other complex structures .

- Heck Reaction : In this reaction, alkenes are coupled with aryl halides to form substituted alkenes. The presence of dichlorobis(tricyclohexylphosphine)nickel(II) enhances the reaction rates and yields .

Material Science

Dichlorobis(tricyclohexylphosphine)nickel(II) plays a crucial role in the development of advanced materials:

- Polymers : It is utilized in polymerization processes to enhance thermal stability and mechanical properties of polymers. The compound's ability to facilitate reactions at lower temperatures makes it suitable for producing high-performance materials .

- Nanomaterials : The compound also finds application in synthesizing nanomaterials, where it contributes to improved conductivity and durability of the resulting products .

Electrochemistry

In electrochemical applications, dichlorobis(tricyclohexylphosphine)nickel(II) is employed in developing batteries and fuel cells:

- Conductivity Improvement : The complex has been shown to enhance the conductivity of electrode materials, leading to more efficient energy storage and conversion systems .

- Electrocatalysis : Its catalytic properties are leveraged in various electrocatalytic processes, improving reaction kinetics and overall efficiency in energy systems .

Environmental Chemistry

The compound is also significant in environmental applications:

- Pollutant Degradation : It is used in processes aimed at degrading pollutants, contributing to cleaner technologies for waste management. Research indicates that dichlorobis(tricyclohexylphosphine)nickel(II) can facilitate reactions that break down harmful substances into less toxic forms .

Case Study 1: Efficiency in Suzuki-Miyaura Coupling

A study highlighted the effectiveness of dichlorobis(tricyclohexylphosphine)nickel(II) as a catalyst for Suzuki-Miyaura coupling reactions. The results indicated that the compound significantly improved yields compared to traditional catalysts, demonstrating its potential for large-scale applications in pharmaceutical synthesis.

Case Study 2: Development of High-Performance Polymers

Research conducted on polymer synthesis revealed that incorporating dichlorobis(tricyclohexylphosphine)nickel(II) resulted in polymers with enhanced thermal stability and mechanical strength. This application is particularly valuable in industries requiring durable materials, such as automotive and aerospace .

Mechanism of Action

The mechanism by which bis(tricyclohexylphosphine)nickel(II) chloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the nickel center with the reactants, stabilizing transition states and intermediates .

Comparison with Similar Compounds

- Bis(triphenylphosphine)nickel(II) chloride

- Dichlorobis(tricyclohexylphosphine)nickel(II)

- Nickel(II) chloride ethylene glycol dimethyl ether complex

- Dibromobis(triphenylphosphine)nickel(II)

Uniqueness: Bis(tricyclohexylphosphine)nickel(II) chloride is unique due to its high stability and effectiveness as a catalyst in various organic reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the nickel center, enhancing its reactivity and selectivity in catalytic processes .

Biological Activity

Dichlorobis(tricyclohexylphosphine)nickel(II) (NiCl₂(Cy₃P)₂) is an organometallic compound that has garnered attention for its catalytic properties in organic synthesis. This article examines its biological activity, focusing on its applications, mechanisms, and relevant case studies.

Chemical Structure and Properties

Dichlorobis(tricyclohexylphosphine)nickel(II) features a nickel center coordinated by two tricyclohexylphosphine ligands and two chloride ions. The molecular formula is , with a molecular weight of approximately 665.57 g/mol. The compound typically appears as dark red-purple crystals and has a melting point of around 284 °C .

Biological Applications

The primary biological activity of dichlorobis(tricyclohexylphosphine)nickel(II) is attributed to its role as a catalyst in various organic reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. Its catalytic activity is derived from the unique steric and electronic properties imparted by the bulky tricyclohexylphosphine ligands, which enhance the reactivity of the nickel center.

Key Catalytic Reactions

- Cross-Coupling Reactions : This compound is effective in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

- Carbonylation Reactions : It serves as a precatalyst in carbonylation reactions, facilitating the formation of carbonyl compounds from alkenes .

- Dehydrobrominative Polycondensation : The compound is also utilized in polycondensation processes, contributing to the synthesis of polymers with specific properties .

The biological activity of dichlorobis(tricyclohexylphosphine)nickel(II) can be understood through its coordination chemistry and reaction mechanisms:

- Ligand Exchange : The chloride ions can be replaced by other nucleophiles, allowing for the formation of new complexes with different reactivity profiles.

- Catalytic Cycle : In catalytic cycles, Ni(II) can undergo oxidation to Ni(0), facilitating oxidative addition and subsequent steps leading to product formation.

- Steric Effects : The bulky tricyclohexylphosphine ligands influence the geometry around the nickel center, affecting the selectivity and efficiency of reactions.

1. Improved Yields in Organic Synthesis

A recent study demonstrated that using dichlorobis(tricyclohexylphosphine)nickel(II) as a catalyst in carbonyl-ene reactions resulted in significantly improved yields when optimized conditions were applied . The study highlighted the importance of reaction parameters such as temperature and solvent choice.

2. Comparison with Other Nickel Complexes

In comparative studies, dichlorobis(tricyclohexylphosphine)nickel(II) exhibited superior catalytic performance compared to other nickel complexes, such as dichlorobis(triphenylphosphine)nickel(II), particularly in terms of reaction rates and product yields .

Research Findings

Recent literature emphasizes the versatility of dichlorobis(tricyclohexylphosphine)nickel(II) in catalysis:

- Catalytic Efficiency : Studies indicate that this compound facilitates various transformations with high efficiency due to its unique ligand environment .

- Toxicity and Safety : While it shows promising catalytic properties, handling precautions are necessary due to potential health hazards associated with nickel compounds .

Q & A

Basic: What are the recommended methods for synthesizing and purifying Dichlorobis(tricyclohexylphosphine)nickel(II)?

Answer:

The compound is typically synthesized via ligand substitution reactions. A common approach involves reacting nickel(II) chloride with tricyclohexylphosphine (PCy₃) in an inert, anhydrous solvent (e.g., toluene or THF) under nitrogen/argon. Key steps include:

- Stoichiometric addition of PCy₃ to NiCl₂ to ensure complete ligand coordination.

- Refluxing for 12–24 hours to drive the reaction to completion.

- Purification via vacuum filtration to remove unreacted nickel salts, followed by recrystallization from dichloromethane/hexane mixtures to isolate the product as a crystalline solid .

Critical Note: Residual solvent or uncoordinated ligands can affect catalytic performance. Use elemental analysis (EA) and ³¹P NMR to confirm purity.

Basic: How is Dichlorobis(tricyclohexylphosphine)nickel(II) characterized spectroscopically?

Answer:

- Infrared (IR) Spectroscopy: The Ni–Cl stretching vibrations appear in the range 250–300 cm⁻¹. Ligand-specific peaks for PCy₃ (e.g., P–C stretches) are observed between 500–600 cm⁻¹ .

- ³¹P NMR: A singlet near δ 30–35 ppm confirms symmetric coordination of PCy₃ ligands.

- Mass Spectrometry (MS): Parent ion peaks at m/z ~690 (molecular ion) and fragment ions corresponding to loss of Cl or PCy₃ ligands .

Data Gap: Thermal stability metrics (e.g., decomposition temperature) are not widely reported; differential scanning calorimetry (DSC) is recommended for empirical determination .

Advanced: How can catalytic activity discrepancies in cross-coupling reactions be analyzed?

Answer: Contradictory results often arise from:

- Ligand Dissociation: PCy₃ ligands may dissociate under high temperatures, altering the active species. Monitor ligand stability via in situ ³¹P NMR.

- Moisture Sensitivity: Hydrolysis of Ni–Cl bonds generates inactive Ni–OH species. Use rigorous drying protocols for solvents and substrates .

- Substrate Steric Effects: Bulky substrates may hinder access to the Ni center. Compare yields with less sterically demanding analogs (e.g., PPh₃ ligands) .

| Reaction Condition | Yield (%) | Key Observation |

|---|---|---|

| Toluene, 110°C, 24h | 71 | Optimal for aryl halides |

| DME, 80°C, 18h | <50 | Solvent polarity reduces activity |

Advanced: What strategies mitigate toxicity and exposure risks during handling?

Answer:

- Engineering Controls: Use gloveboxes or Schlenk lines for air-sensitive steps. Local exhaust ventilation is mandatory to avoid inhalation of dust .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Waste Management: Neutralize nickel-containing waste with chelating agents (e.g., EDTA) before disposal. Collect solids in sealed containers labeled for heavy-metal disposal .

Advanced: How does ligand steric bulk influence catalytic mechanisms?

Answer:

The bulky PCy₃ ligands:

- Stabilize Low-Coordinate Intermediates: This facilitates oxidative addition of aryl halides.

- Modify Redox Potentials: The electron-rich environment lowers the activation barrier for Ni(0)/Ni(II) cycles.

- Limit Substrate Access: Overly bulky substrates may require mixed-ligand systems (e.g., PCy₃ with smaller phosphines) to balance steric and electronic effects .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

- Store under inert gas (argon) at 0–6°C in amber glass vials to prevent light-induced degradation.

- Avoid proximity to strong oxidizers (e.g., peroxides), which may trigger exothermic reactions .

Advanced: How can computational methods complement experimental studies of this complex?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.